![molecular formula C17H24N6O4 B12361070 (2S,4S,5R)-5-[6-(cyclopentylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B12361070.png)
(2S,4S,5R)-5-[6-(cyclopentylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S,5R)-5-[6-(cyclopentylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to a cyclopentylamino group and a dihydroxyoxolane ring. Its unique configuration and functional groups make it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-5-[6-(cyclopentylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the purine base: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopentylamino group: This step often requires the use of cyclopentylamine and suitable coupling reagents.
Construction of the dihydroxyoxolane ring: This is achieved through a series of oxidation and reduction reactions, often involving reagents like sodium borohydride or lithium aluminum hydride.
Final coupling and purification: The final product is obtained by coupling the intermediate compounds and purifying the product using techniques like chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5R)-5-[6-(cyclopentylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield diketones, while reduction can produce diols.
Scientific Research Applications
(2S,4S,5R)-5-[6-(cyclopentylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2S,4S,5R)-5-[6-(cyclopentylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide involves its interaction with specific molecular targets. The purine base allows it to bind to nucleic acids, potentially inhibiting viral replication or interfering with cancer cell proliferation. The cyclopentylamino group enhances its binding affinity and specificity, while the dihydroxyoxolane ring contributes to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Tenofovir: An antiviral drug with a similar dihydroxyoxolane ring.
Acyclovir: Another antiviral compound with structural similarities.
Uniqueness
(2S,4S,5R)-5-[6-(cyclopentylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological activities and chemical properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C17H24N6O4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2S,4S,5R)-5-[6-(cyclopentylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C17H24N6O4/c1-2-18-16(26)13-11(24)12(25)17(27-13)23-8-21-10-14(19-7-20-15(10)23)22-9-5-3-4-6-9/h7-9,11-13,17,24-25H,2-6H2,1H3,(H,18,26)(H,19,20,22)/t11?,12-,13-,17+/m0/s1 |
InChI Key |
GWVQGVCXFNYGFP-WLRYYPKHSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC4CCCC4)O)O |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCCC4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


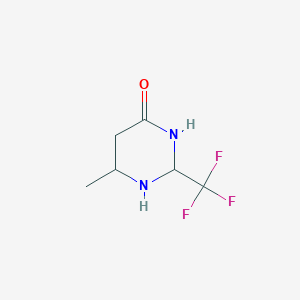
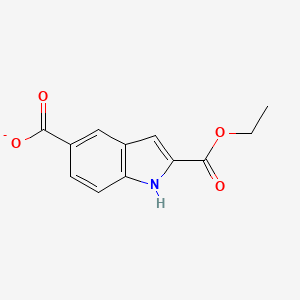

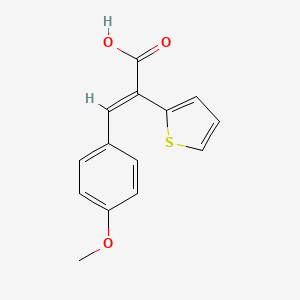
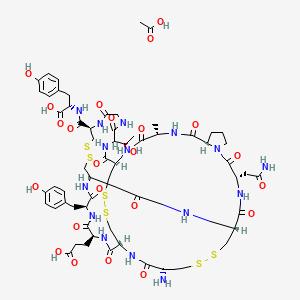
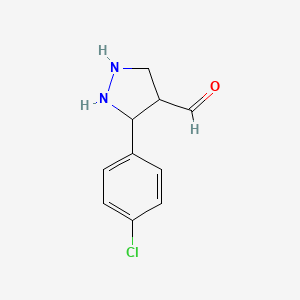
![6-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12361022.png)
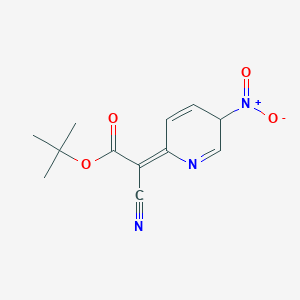
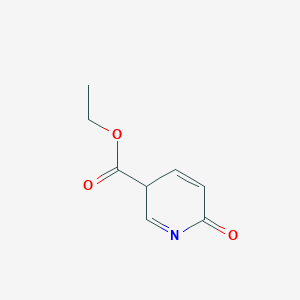
![9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B12361037.png)
![(5R)-N-(oxan-4-yl)-5-oxo-2-(6-pyrimidin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-amine](/img/structure/B12361043.png)
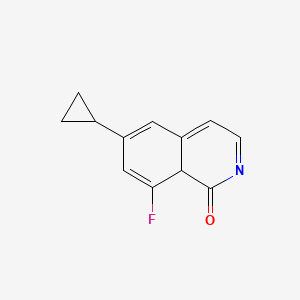
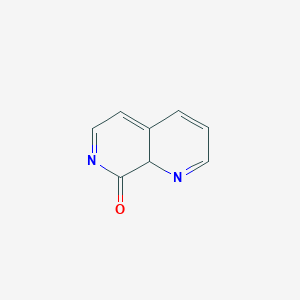
![3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[4-(trifluoromethyl)phenyl]-, (3R,4S)-rel-](/img/structure/B12361069.png)
